molecular formula C19H20Br2N2O3 B11554283 2-(4-butylphenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide

2-(4-butylphenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11554283
M. Wt: 484.2 g/mol
InChI Key: NJYDZHWAVCPPPN-SSDVNMTOSA-N
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Description

2-(4-butylphenoxy)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a butylphenoxy group and a dibromo-hydroxyphenylmethylidene moiety linked by an acetohydrazide bridge, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-butylphenoxy)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of 4-butylphenol: This can be achieved through the alkylation of phenol with butyl bromide under basic conditions.

    Synthesis of 3,5-dibromo-2-hydroxybenzaldehyde: This involves the bromination of 2-hydroxybenzaldehyde using bromine in an appropriate solvent.

    Condensation Reaction: The final step involves the condensation of 4-butylphenol with 3,5-dibromo-2-hydroxybenzaldehyde in the presence of acetohydrazide under reflux conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reactant concentrations would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-butylphenoxy)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The imine group can be reduced to an amine.

    Substitution: The bromine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-butylphenoxy)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-butylphenoxy)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound’s phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the dibromo-hydroxyphenylmethylidene moiety can interact with enzyme active sites, potentially inhibiting their activity. The acetohydrazide bridge may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-butylphenoxy)acetohydrazide
  • 3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane

Uniqueness

2-(4-butylphenoxy)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide is unique due to its combination of a butylphenoxy group and a dibromo-hydroxyphenylmethylidene moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H20Br2N2O3

Molecular Weight

484.2 g/mol

IUPAC Name

2-(4-butylphenoxy)-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H20Br2N2O3/c1-2-3-4-13-5-7-16(8-6-13)26-12-18(24)23-22-11-14-9-15(20)10-17(21)19(14)25/h5-11,25H,2-4,12H2,1H3,(H,23,24)/b22-11+

InChI Key

NJYDZHWAVCPPPN-SSDVNMTOSA-N

Isomeric SMILES

CCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O

Canonical SMILES

CCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O

Origin of Product

United States

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